molecular formula C23H18N2O4 B3704778 4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate

4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B3704778
M. Wt: 386.4 g/mol
InChI Key: PWRBXMUONJOABD-UHFFFAOYSA-N
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Description

4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a benzoxazole moiety, a phenylcarbamoyl group, and an acetate ester.

Preparation Methods

The synthesis of 4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring . The resulting benzoxazole intermediate is then reacted with 3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl isocyanate to introduce the phenylcarbamoyl group. Finally, the acetate ester is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Chemical Reactions Analysis

4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial or fungal cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14-6-11-21-20(12-14)25-23(29-21)17-4-3-5-18(13-17)24-22(27)16-7-9-19(10-8-16)28-15(2)26/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRBXMUONJOABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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